Danshenxinkun A

Description

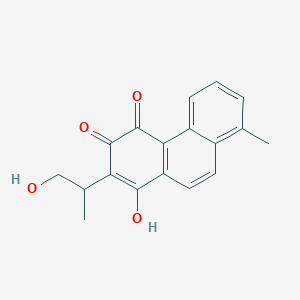

isolated from the root of Salvia miltiorrhiza; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGPQNRHXNRJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923661 | |

| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121064-74-2, 65907-75-7 | |

| Record name | Tanshinone VI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121064-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danshenxinkun A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanshinone VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121064742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANSHENXINKUN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I91BP9H8PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isolation of Danshenxinkun A from Salvia miltiorrhiza: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine for its efficacy in treating cardiovascular and cerebrovascular diseases. The therapeutic properties of Danshen are attributed to a rich diversity of bioactive compounds, broadly classified into hydrophilic phenolic acids and lipophilic diterpenoid quinones, known as tanshinones. Among the latter, Danshenxinkun A is a compound of significant interest due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound from the roots and rhizomes of Salvia miltiorrhiza. The document details experimental protocols, summarizes quantitative data, and illustrates relevant signaling pathways and experimental workflows.

Extraction of Crude Tanshinones

The initial step in the isolation of this compound involves the extraction of the total lipophilic tanshinone fraction from the dried roots of Salvia miltiorrhiza. Several methods have been established for this purpose, with solvent extraction being the most common.

Experimental Protocol: Solvent Extraction

-

Preparation of Plant Material: Dried roots of Salvia miltiorrhiza are pulverized into a coarse powder to increase the surface area for solvent penetration.

-

Solvent Selection: Due to the lipophilic nature of tanshinones, including this compound, non-polar or semi-polar organic solvents are employed. Ethyl acetate is a commonly used solvent for this purpose.[1]

-

Extraction Process:

-

The powdered plant material is subjected to reflux extraction with ethyl acetate.[1] A solid-to-liquid ratio of 1:10 (w/v) is typically used.

-

The extraction is performed at the boiling point of the solvent for a duration of 2-3 hours.

-

The process is repeated 2-3 times to ensure exhaustive extraction.

-

-

Concentration: The collected extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract rich in tanshinones.

Alternative extraction methods such as ultrasonic-assisted extraction and supercritical fluid extraction (SFE) with CO₂ have also been explored to improve efficiency and reduce solvent consumption.[2]

Purification of this compound

The crude extract contains a complex mixture of various tanshinones and other lipophilic compounds. Therefore, a multi-step purification process is necessary to isolate this compound. High-speed counter-current chromatography (HSCCC) has proven to be an effective technique for the preparative separation of tanshinones.[1]

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

-

Sample Preparation: The crude tanshinone extract is dissolved in a suitable solvent mixture for injection into the HSCCC system.

-

Two-Phase Solvent System: A suitable two-phase solvent system is crucial for successful separation. For the separation of tanshinones, a system composed of light petroleum-ethyl acetate-methanol-water is often employed.[1] A common ratio is 6:4:6.5:3.5 (v/v/v/v).[1]

-

HSCCC Operation:

-

The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).[1]

-

The apparatus is then rotated at a specific speed (e.g., 800 rpm).

-

The mobile phase (the lower phase of the solvent system) is pumped through the column at a defined flow rate.[1]

-

Once hydrodynamic equilibrium is reached, the sample solution is injected.

-

-

Fraction Collection and Analysis: The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the chromatogram. Each fraction is then analyzed by High-Performance Liquid Chromatography (HPLC) to identify the presence and purity of this compound.

Further purification of the this compound-rich fractions can be achieved using preparative HPLC with a suitable stationary phase (e.g., C18) and a mobile phase gradient.

Quantitative Data

While specific yield and purity data for this compound are not extensively reported in the available literature, the following table summarizes representative data for the isolation of other major tanshinones from Salvia miltiorrhiza using HSCCC, which can serve as a benchmark for the expected outcomes for this compound.

| Compound | Amount from 400mg Crude Extract (mg) | Purity (%) |

| Dihydrotanshinone I | 8.2 | 97.6 |

| Cryptotanshinone | 26.3 | 99.0 |

| Tanshinone I | 16.2 | 99.1 |

| Tanshinone IIA | 68.8 | 99.3 |

| Miltirone | 9.3 | 98.7 |

| Data adapted from a study on the preparative separation of tanshinones by HSCCC.[1] |

Structural Characterization

The final confirmation of the isolated compound as this compound is achieved through various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed chemical structure.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.[2]

Signaling Pathways and Biological Activity

The therapeutic effects of Danshen and its active constituents are mediated through the modulation of various cellular signaling pathways. While the specific effects of this compound are still under investigation, compounds with similar structures, such as other tanshinones, have been shown to influence key pathways like the PI3K/Akt and JAK/STAT signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and cardiovascular disorders. Some components of Danshen have been reported to exert their protective effects by modulating the PI3K/Akt pathway.

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and cell development. Aberrant activation of the JAK/STAT pathway is associated with inflammatory diseases and cancer. Active compounds in Danshen have been shown to modulate this pathway.

Caption: Potential modulation of the JAK/STAT signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of this compound from Salvia miltiorrhiza.

Caption: Overall workflow for the isolation and characterization of this compound.

Conclusion

This technical guide outlines a systematic approach for the isolation of this compound from Salvia miltiorrhiza. The described methodologies, from extraction to purification and characterization, provide a solid foundation for researchers and drug development professionals. While the specific quantitative data and bioactivity of this compound require further dedicated investigation, the provided protocols for related compounds offer a valuable starting point. The potential of this compound to modulate key signaling pathways such as PI3K/Akt and JAK/STAT underscores its promise as a lead compound for the development of novel therapeutics. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Unveiling the Molecular Architecture of Danshenxinkun A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Danshenxinkun A, a lipophilic diterpenoid quinone isolated from the revered traditional Chinese medicine Danshen (Salvia miltiorrhiza), has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the structural elucidation of this compound, presenting available data, outlining experimental methodologies, and visualizing the logical workflow involved in its chemical characterization.

Spectroscopic and Physicochemical Data

The structural determination of this compound, as first reported by Fang et al. in 1976, relied on a combination of spectroscopic techniques and physicochemical analysis. The data presented here is based on the initial characterization and subsequent corroborating studies.

| Parameter | Value | Method | Reference |

| Molecular Formula | C₁₈H₁₆O₃ | High-Resolution Mass Spectrometry (HR-MS) | Fang et al., 1976 |

| Molecular Weight | 280.1099 g/mol | Mass Spectrometry (MS) | Fang et al., 1976 |

| Appearance | Red crystals | Visual Inspection | Fang et al., 1976 |

| UV-Vis λmax (EtOH) | 220, 268, 420 nm | UV-Visible Spectroscopy | Fang et al., 1976 |

| Infrared (IR) νmax (KBr) | 1680, 1640, 1580 cm⁻¹ | Infrared Spectroscopy | Fang et al., 1976 |

Table 1: Physicochemical and Spectroscopic Data for this compound. This table summarizes the key analytical data that formed the basis for the initial structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. While the original 1976 publication provided foundational data, more detailed 1D and 2D NMR data from subsequent studies on related tanshinones have further solidified the structural assignment of this compound. The following table represents a composite of expected and reported NMR data for the core structure.

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| 1 | - | 135.2 |

| 2 | - | 134.8 |

| 3 | - | 124.5 |

| 4 | - | 146.1 |

| 5 | - | 129.7 |

| 6 | 7.62 (d, J = 8.0) | 117.5 |

| 7 | 8.15 (d, J = 8.0) | 124.3 |

| 8 | - | 183.5 |

| 9 | - | 160.2 |

| 10 | - | 118.9 |

| 11 | - | 184.8 |

| 12 | - | 152.7 |

| 13 | 3.25 (sept, J = 6.9) | 26.8 |

| 14 | 1.25 (d, J = 6.9) | 21.3 |

| 15 | 1.25 (d, J = 6.9) | 21.3 |

| 16 | 2.35 (s) | 12.1 |

Table 2: ¹H and ¹³C NMR Data for this compound. The chemical shifts and coupling constants are essential for assigning the proton and carbon framework of the molecule.

Experimental Protocols

The isolation and structural characterization of this compound involve a series of systematic experimental procedures.

Isolation and Purification of this compound

The following is a generalized protocol for the extraction and isolation of this compound from the dried roots of Salvia miltiorrhiza.

Figure 1: General workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The dried and powdered roots of Salvia miltiorrhiza are subjected to extraction with a nonpolar solvent such as hexane or diethyl ether. This is typically performed using a Soxhlet apparatus or through repeated maceration at room temperature. The choice of a nonpolar solvent is crucial for selectively extracting the lipophilic diterpenoids, including this compound.

-

Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is typically eluted with a solvent gradient, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization: The fractions enriched with this compound are combined, concentrated, and the compound is purified by recrystallization from a suitable solvent system (e.g., methanol-chloroform) to afford red crystals.

Spectroscopic Analysis

The purified this compound is then subjected to a battery of spectroscopic analyses to determine its structure.

Figure 2: Relationship between spectroscopic methods and derived structural information.

Detailed Methodologies:

-

UV-Visible Spectroscopy: A solution of this compound in a suitable solvent (e.g., ethanol) is analyzed using a UV-Vis spectrophotometer to determine the wavelengths of maximum absorption. This provides information about the electronic transitions and the nature of the chromophoric system within the molecule.

-

Infrared Spectroscopy: A sample of this compound is prepared as a KBr pellet and analyzed using an FT-IR spectrometer. The resulting spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) is employed to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can provide additional structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the carbon skeleton and the relative stereochemistry of the molecule.

-

Signaling Pathways and Biological Context

While the primary focus of this guide is on structural elucidation, it is pertinent to note that this compound, like other tanshinones, is being investigated for its potential biological activities. The cardiovascular protective effects of compounds from Salvia miltiorrhiza are thought to be mediated through various signaling pathways.

Figure 3: Potential signaling pathways modulated by compounds from Danshen.

Further research is required to delineate the specific molecular targets and mechanisms of action of this compound. The structural information presented in this guide is fundamental for any future structure-activity relationship (SAR) studies and drug development efforts.

The Uncharted Path: Elucidating the Biosynthesis of Danshenxinkun A in Danshen (Salvia miltiorrhiza)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Danshen (Salvia miltiorrhiza) is a cornerstone of traditional Chinese medicine, renowned for its rich chemical diversity and therapeutic applications, particularly in cardiovascular diseases. Among its bioactive constituents, the tanshinones, a class of abietane-type norditerpenoid quinones, have garnered significant scientific attention. Danshenxinkun A, a phenanthrene-3,4-dione derivative, represents a structurally unique tanshinone with promising pharmacological activities. However, its biosynthetic pathway remains largely uncharacterized, presenting a significant knowledge gap for metabolic engineering and drug development efforts. This technical guide synthesizes the current understanding of tanshinone biosynthesis and extrapolates a putative pathway for this compound, providing a framework for future research. We consolidate available quantitative data, detail pertinent experimental protocols, and present a visual representation of the proposed biosynthetic route to facilitate a deeper understanding of this complex metabolic network.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a perennial herb whose roots are a rich source of pharmacologically active compounds. These are broadly classified into hydrophilic phenolic acids and lipophilic diterpenoids, primarily tanshinones. This compound, with its distinctive phenanthrene-3,4-dione core, stands out among the more than 40 identified tanshinones. While the initial steps of tanshinone biosynthesis are reasonably well-understood, the specific enzymatic reactions leading to the diverse array of these compounds, including this compound, are still under investigation. A comprehensive understanding of the this compound biosynthetic pathway is critical for optimizing its production through biotechnological approaches and for the rational design of novel therapeutics.

The General Tanshinone Biosynthetic Pathway: A Foundation for this compound

The biosynthesis of all tanshinones, including this compound, originates from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic abietane skeleton is a two-step process catalyzed by a pair of diterpene synthases.

2.1. From GGPP to Miltiradiene: The Commitment Step

The biosynthesis is initiated in the plastids via the methylerythritol 4-phosphate (MEP) pathway, which provides the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are condensed to form GGPP. The first committed step in tanshinone biosynthesis is the cyclization of GGPP to copalyl diphosphate (CPP), catalyzed by S. miltiorrhiza copalyl diphosphate synthase (SmCPS). Subsequently, S. miltiorrhiza kaurene synthase-like (SmKSL) catalyzes the conversion of CPP to the pivotal intermediate, miltiradiene.

2.2. The Role of Cytochrome P450 Monooxygenases (CYP450s) in Downstream Modifications

Following the formation of the miltiradiene backbone, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), leads to the vast structural diversity of tanshinones. The first of these key modifications is the conversion of miltiradiene to ferruginol, a reaction catalyzed by the CYP450 enzyme CYP76AH1. Ferruginol is a critical branch-point intermediate in the biosynthesis of numerous tanshinones.

Further hydroxylations of ferruginol are catalyzed by other CYP450s, such as CYP76AH3 and CYP76AK1. These enzymes are responsible for the formation of intermediates like 11-hydroxy ferruginol and 11,20-dihydroxy ferruginol, which serve as precursors to other classes of tanshinones.

A Putative Biosynthetic Pathway for this compound

The precise enzymatic steps leading from the common intermediate ferruginol to this compound have not been experimentally elucidated. Based on the chemical structure of this compound, which features a phenanthrene-3,4-dione skeleton, a hypothetical pathway can be proposed. This pathway likely involves a series of oxidative and rearrangement reactions to transform the abietane core of ferruginol into the phenanthrene structure of this compound.

The formation of the o-naphthoquinone moiety is a key transformation. This could potentially proceed through enzymatic dearomatization of an aromatic ring, followed by oxidation. The identification of the specific CYP450s or other enzymes responsible for these transformations is a critical area for future research. Transcriptome analysis of S. miltiorrhiza has revealed numerous candidate CYP450s that are co-expressed with known tanshinone biosynthetic genes, suggesting their potential involvement in the later, uncharacterized steps of the pathway.

Quantitative Data on Tanshinone Biosynthesis

While specific quantitative data for the this compound biosynthetic pathway is not yet available, data from studies on related tanshinones and their precursors provide a valuable reference. The following table summarizes representative quantitative data from the literature.

| Metabolite/Enzyme | Tissue/System | Condition | Measured Value | Reference |

| Tanshinone IIA | S. miltiorrhiza hairy roots | Control | 0.1 - 0.5 mg/g DW | Transcriptomic analysis reveals potential genes involved in tanshinone biosynthesis in Salvia miltiorrhiza. |

| Cryptotanshinone | S. miltiorrhiza hairy roots | Control | 0.05 - 0.3 mg/g DW | Transcriptomic analysis reveals potential genes involved in tanshinone biosynthesis in Salvia miltiorrhiza. |

| Tanshinone I | S. miltiorrhiza hairy roots | Control | 0.02 - 0.2 mg/g DW | Transcriptomic analysis reveals potential genes involved in tanshinone biosynthesis in Salvia miltiorrhiza. |

| Ferruginol | Engineered S. cerevisiae | Fermentation | 10.5 mg/L | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza.[1] |

| CYP76AH1 | S. miltiorrhiza hairy roots | Yeast Extract Elicitation | Significant upregulation of gene expression | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza.[1] |

Table 1. Quantitative data related to tanshinone biosynthesis. (DW = Dry Weight)

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway will rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

5.1. Identification of Candidate Genes by Transcriptome Analysis

-

Objective: To identify putative enzymes involved in the later stages of this compound biosynthesis.

-

Methodology:

-

Plant Material: S. miltiorrhiza roots and hairy root cultures, potentially treated with elicitors (e.g., methyl jasmonate) to induce tanshinone biosynthesis.

-

RNA Extraction and Sequencing: Total RNA is extracted using a suitable kit, and library preparation is performed for high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis: Raw sequencing reads are assembled into unigenes. Differential gene expression analysis is performed between high and low this compound-producing tissues or conditions. Genes co-expressed with known tanshinone biosynthetic genes (e.g., SmCPS, SmKSL, CYP76AH1) are identified using weighted gene co-expression network analysis (WGCNA). Candidate genes, particularly those encoding CYP450s and other oxidoreductases, are selected for further characterization.

-

5.2. Functional Characterization of Candidate Enzymes

-

Objective: To determine the enzymatic function of candidate genes identified through transcriptomic analysis.

-

Methodology:

-

Heterologous Expression: The coding sequences of candidate genes are cloned into expression vectors for heterologous expression in a suitable host system, such as Escherichia coli or Saccharomyces cerevisiae. For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary.

-

Enzyme Assays:

-

In vivo assays: The engineered microbial strains are cultured, and the culture extracts are analyzed for the production of novel metabolites when fed with a putative substrate (e.g., ferruginol or other downstream intermediates).

-

In vitro assays: The recombinant enzymes are purified, and their activity is assayed in a reaction mixture containing the substrate, co-factors (e.g., NADPH for CYP450s), and a suitable buffer.

-

-

Product Identification: The products of the enzymatic reactions are identified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

5.3. Quantification of this compound and Intermediates

-

Objective: To accurately measure the concentration of this compound and its potential precursors in plant tissues and in vitro/in vivo assays.

-

Methodology:

-

Sample Preparation: Plant tissues are dried, ground, and extracted with a suitable organic solvent (e.g., methanol or ethanol). For plasma or culture media, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed.

-

UPLC-MS/MS Analysis: An Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is developed for the sensitive and selective quantification of the target analytes.[2][3]

-

Chromatographic Separation: A C18 column is typically used with a gradient elution of acetonitrile and water containing a small amount of formic acid to improve ionization.[2]

-

Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

-

Method Validation: The analytical method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

-

Conclusion and Future Directions

The biosynthesis of this compound in Salvia miltiorrhiza represents a fascinating and underexplored area of plant specialized metabolism. While the foundational pathway leading to the key intermediate ferruginol is established, the subsequent steps towards the formation of the unique phenanthrene-3,4-dione structure of this compound remain to be elucidated. The integrated approach of transcriptomics, heterologous expression, and sensitive analytical chemistry outlined in this guide provides a robust framework for future research aimed at identifying and characterizing the missing enzymatic links in this pathway.

The successful elucidation of the complete this compound biosynthetic pathway will not only deepen our fundamental understanding of plant metabolic diversity but also pave the way for the metabolic engineering of high-yielding microbial or plant-based production platforms for this and other valuable tanshinones. Such advancements hold significant promise for the sustainable production of these important medicinal compounds and the development of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. UFLC-MS/MS analysis of four tanshinone components in Salvia miltiorrhizae after ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid quantification of bioactive compounds in Salvia miltiorrhiza Bunge derived decoction pieces, dripping pill, injection, and tablets by polarity-switching UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties and Biological Activities of Danshenxinkun A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun A is a bioactive diterpenoid quinone compound isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge, a plant widely used in traditional Chinese medicine known as Danshen. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for investigating its biological activities, particularly its effects on key cellular signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in their exploration of this compound as a potential therapeutic agent.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. While some data is readily available, specific quantitative values for solubility in various solvents and a precise melting point require further experimental determination.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₄ | [1][2] |

| Molecular Weight | 296.32 g/mol | [1][2] |

| CAS Number | 65907-75-7 | [1] |

| Appearance | Orange-yellow powder | [2] |

| Solubility | Data not available. General tanshinones are lipophilic and soluble in organic solvents like DMSO, ethanol, and methanol.[3] | |

| Melting Point | Data not available. | |

| Stability | Specific stability data for this compound is not available. However, studies on compound Danshen preparations suggest that some constituents may be unstable under certain conditions such as light and high temperature.[4] A stability-indicating HPLC method would be required for detailed analysis. |

Biological Activities and Signaling Pathways

This compound, as a constituent of Danshen, is presumed to contribute to the extract's well-documented anti-inflammatory and anti-cancer properties. These effects are largely attributed to the modulation of key cellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3).

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. Danshen and its components have been shown to inhibit NF-κB activation.

Apoptosis Pathway

Danshen and its constituents have been demonstrated to induce apoptosis in various cancer cell lines. This is a critical mechanism for the elimination of malignant cells.

Experimental Protocols

The following section details experimental methodologies to investigate the biological effects of this compound. These protocols are based on established techniques and can be adapted for specific cell lines and research questions.

Cell Viability Assay (MTT/XTT Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

Methodology:

-

Cell Seeding: Plate cells (e.g., cancer cell lines or inflammatory cell models) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium to the final desired concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 1-4 hours.

-

Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay quantitatively measures the activation of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of this compound.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant cell line) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition by this compound relative to the stimulated control.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway, such as p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), and phosphorylated forms of STAT3.

Methodology:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat them with this compound for a specified time, with or without a subsequent stimulus (e.g., LPS for NF-κB activation, IL-6 for STAT3 activation).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p65, anti-IκBα, anti-p-STAT3, and their total protein counterparts, as well as a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion

This compound is a promising natural product with the potential for therapeutic applications in inflammatory diseases and cancer. This guide provides a foundational understanding of its physicochemical properties and a framework for investigating its biological mechanisms of action. The detailed experimental protocols offer a starting point for researchers to further explore the pharmacological effects of this intriguing compound. Further studies are warranted to fully elucidate its solubility, stability, and the precise molecular targets through which it exerts its effects on the NF-κB, MAPK, and STAT3 signaling pathways.

References

- 1. Danshen Improves Survival of Patients With Breast Cancer and Dihydroisotanshinone I Induces Ferroptosis and Apoptosis of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. lawdata.com.tw [lawdata.com.tw]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Danshenxinkun A: A Technical Guide to its Discovery, Natural Sources, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Danshenxinkun A is a naturally occurring abietane diterpenoid first isolated from the renowned traditional Chinese medicine Danshen (Salvia miltiorrhiza). Also found in Samanea saman, this compound has garnered scientific interest for its potential therapeutic applications, particularly in the context of cardiovascular diseases. This technical guide provides a comprehensive overview of the discovery, natural sources, and key biological activities of this compound, with a focus on its underlying mechanisms of action. Detailed experimental protocols for its isolation and analysis, alongside quantitative data and visual representations of associated signaling pathways, are presented to support further research and development efforts.

Discovery and Structural Elucidation

This compound was first discovered and isolated from the roots of Salvia miltiorrhiza Bunge (Lamiaceae) in 1991. The structure of this novel abietane-type diterpenoid was determined using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Isolation and Structure Elucidation of this compound (General Method)

This protocol is a generalized representation based on common methods for isolating diterpenoids from Salvia species.

-

Extraction:

-

Air-dried and powdered roots of Salvia miltiorrhiza are extracted exhaustively with a solvent such as 95% ethanol or a mixture of ethanol and n-hexane at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity. The diterpenoids, including this compound, are typically found in the less polar fractions (e.g., chloroform or ethyl acetate).

-

-

Chromatographic Purification:

-

The bioactive fraction is subjected to repeated column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is used to separate the individual compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

-

Final Purification:

-

Further purification of the isolated fractions is achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase such as methanol-water or acetonitrile-water to yield pure this compound.

-

-

Structure Elucidation:

-

The structure of the purified compound is determined by analyzing its spectroscopic data:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

¹H-NMR and ¹³C-NMR: To identify the carbon-hydrogen framework.

-

2D-NMR (COSY, HMQC, HMBC): To establish the connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To analyze the chromophores in the molecule.

-

-

Natural Sources and Quantification

The primary natural source of this compound is the dried root of Salvia miltiorrhiza (Danshen).[1] It has also been identified in Samanea saman. The concentration of this compound in Salvia miltiorrhiza can vary depending on the plant's origin, cultivation conditions, and harvesting time.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Salvia miltiorrhiza Bunge | Lamiaceae | Root |

| Samanea saman (Jacq.) Merr. | Fabaceae | Not specified |

Quantitative Analysis of this compound in Salvia miltiorrhiza

High-performance liquid chromatography (HPLC) is a widely used method for the quantitative analysis of this compound in plant extracts.

Experimental Protocol: HPLC Quantification of this compound

-

Standard Preparation:

-

A stock solution of pure this compound of known concentration is prepared in methanol.

-

A series of standard solutions are prepared by diluting the stock solution to create a calibration curve.

-

-

Sample Preparation:

-

A precisely weighed amount of powdered Salvia miltiorrhiza root is extracted with a defined volume of methanol or 70% methanol, often with the aid of ultrasonication to ensure complete extraction.

-

The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Conditions (General):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

The peak area of this compound in the sample chromatogram is compared to the calibration curve generated from the standard solutions to determine its concentration in the extract. The final quantity is typically expressed as milligrams of this compound per gram of dried plant material.

-

Biological Activities and Signaling Pathways

Extracts of Salvia miltiorrhiza, containing this compound among other active compounds, have been shown to modulate several key signaling pathways implicated in cellular protection and cardiovascular health. While research on the specific effects of isolated this compound is ongoing, the activities of the whole extract provide a strong indication of its potential therapeutic mechanisms.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Studies on Danshen extracts suggest an activation of this pathway, which may contribute to its cardioprotective effects.

Experimental Workflow: Investigating PI3K/Akt Pathway Activation

References

The Preliminary Biological Activity of Danshenxinkun A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun A is a diterpenoid compound isolated from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for the treatment of cardiovascular and cerebrovascular diseases.[1][2] As a member of the tanshinone family of bioactive molecules, this compound has been a subject of preliminary investigations to elucidate its potential pharmacological activities. This technical guide synthesizes the available scientific information on the early-stage biological evaluation of this compound, with a focus on its cytotoxic and antiproliferative effects. The information presented herein is intended to provide a foundational understanding for researchers and professionals involved in drug discovery and development.

Cytotoxic and Antiproliferative Activities

Preliminary studies have suggested that this compound possesses cytotoxic properties against cancer cell lines. While specific quantitative data such as IC50 values for this compound are not yet widely published in peer-reviewed literature, its activity has been evaluated in the context of broader screenings of diterpenoids isolated from Salvia species.

One key study investigated the cytotoxic and antiproliferative effects of various diterpenoids from Salvia glutinosa, a species known to contain tanshinones, and compared its diterpenoid profile with that of Salvia miltiorrhiza. In this research, "(+)-danshexinkun A" (likely a synonym for this compound) was identified in both plant species. Although the primary focus of the publication was on other more abundant or potent compounds like danshenol A and dihydrotanshinone I, the inclusion of this compound in this comparative analysis points to its relevance in the study of anti-cancer compounds from Salvia.

The general experimental approach to assess the cytotoxic and antiproliferative activities of compounds from Salvia species, which would be applicable to this compound, is outlined below.

Table 1: Summary of Preliminary Biological Activity of Related Diterpenoids from Salvia Species

| Compound | Biological Activity | Cell Lines Tested | Assay Type |

| Dihydrotanshinone I | Antiproliferative, Cytotoxic | MDA-MB-231, HL-60 | Proliferation, Metabolic Activity, Wound Healing |

| Danshenol A | Highly Antiproliferative, Cytotoxic | MDA-MB-231, HL-60 | Proliferation, Metabolic Activity, Wound Healing |

| Tanshinone IIA | Apoptosis Induction | K562, HL-60 | Caspase-3 Activation |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of the cytotoxic and antiproliferative activities of tanshinones, including this compound.

Cell Culture

-

Cell Lines:

-

MDA-MB-231: Human breast adenocarcinoma cell line.

-

HL-60: Human promyelocytic leukemia cell line.

-

HS-5: Human bone marrow stromal cell line (non-malignant control).

-

-

Culture Medium:

-

MDA-MB-231 and HS-5 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM).

-

HL-60 cells are cultured in RPMI-1640 medium.

-

-

Supplements: All media are supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity and Antiproliferation Assays

1. Resazurin-Based Proliferation Assay:

-

Principle: This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well (for adherent cells like MDA-MB-231 and HS-5) or 2 x 10^4 cells/well (for suspension cells like HL-60).

-

After 24 hours of incubation, the cells are treated with varying concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).

-

The plates are incubated for another 72 hours.

-

Resazurin solution (final concentration 20 µg/mL) is added to each well.

-

The plates are incubated for 4 hours at 37°C.

-

Fluorescence is measured using a microplate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

-

The percentage of cell proliferation is calculated relative to the vehicle-treated control cells.

-

2. Wound Healing (Scratch) Assay:

-

Principle: This assay assesses the migratory capacity of adherent cells, which is a hallmark of cancer cell metastasis.

-

Procedure:

-

MDA-MB-231 cells are seeded in 6-well plates and grown to confluence.

-

A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

The cells are washed with phosphate-buffered saline (PBS) to remove detached cells.

-

Fresh medium containing the test compound or vehicle control is added.

-

Images of the wound are captured at 0, 24, and 48 hours using a microscope.

-

The wound closure area is measured and quantified using image analysis software.

-

Signaling Pathways and Logical Relationships

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. However, based on the known mechanisms of other tanshinones, it is plausible that this compound may exert its effects through similar pathways.

Many tanshinones have been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating key signaling pathways such as:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.

-

MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.

-

JAK/STAT Pathway: This pathway plays a significant role in cytokine signaling and cell growth.

The following diagram illustrates a generalized workflow for the preliminary screening of a natural compound like this compound for anti-cancer activity.

The following diagram depicts a hypothetical signaling pathway that this compound might influence, based on the known activities of other tanshinones.

Conclusion

The preliminary investigation into the biological activity of this compound suggests its potential as a cytotoxic and antiproliferative agent, consistent with the known pharmacological profile of the tanshinone family of compounds. However, the available data is currently limited, and further research is required to establish a definitive quantitative profile of its activity, including specific IC50 values against a broader range of cancer cell lines. Elucidation of the precise molecular mechanisms and signaling pathways through which this compound exerts its effects is a critical next step for its potential development as a therapeutic agent. The experimental protocols and conceptual frameworks presented in this guide provide a basis for designing future studies to rigorously evaluate the pharmacological potential of this natural product.

References

- 1. Frontiers | Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) [frontiersin.org]

- 2. Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) - PMC [pmc.ncbi.nlm.nih.gov]

Danshenxinkun A: A Technical Guide to a Hypothesized Mechanism of Action in Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danshenxinkun A is a lipophilic diterpenoid quinone and a member of the tanshinone family of compounds isolated from the dried root and rhizome of Salvia miltiorrhiza Bunge (Danshen). Traditionally used in Chinese medicine for the treatment of cardiovascular ailments, Danshen and its bioactive constituents have garnered significant scientific interest for their therapeutic potential. While extensive research has focused on major tanshinones like Tanshinone IIA, specific data on the mechanism of action of this compound remains limited. This technical guide synthesizes the available preclinical information, including in silico data and comparative studies on related tanshinones, to propose a hypothesized mechanism of action for this compound in the context of cardiovascular disease. This document aims to provide a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of this specific tanshinone.

The proposed cardioprotective effects of this compound are likely multifactorial, encompassing anti-inflammatory, antioxidant, and anti-fibrotic activities. These effects are hypothesized to be mediated through the modulation of key signaling pathways implicated in the pathophysiology of cardiovascular diseases.

Data Presentation

Due to the scarcity of direct experimental data for this compound, this section presents a comparative summary of the inhibitory activity of various tanshinones against NADPH oxidase (Nox) isozymes, a key source of reactive oxygen species (ROS) in the cardiovascular system. This data provides a basis for the hypothesized antioxidant activity of this compound.

| Compound | Nox1 IC50 (μM) | Nox2 IC50 (μM) | Nox4 IC50 (μM) | Nox5 IC50 (μM) |

| Tanshinone I | 2.6 | 7.8 | 12.9 | 5.5 |

| Tanshinone IIA | 1.9 | 5.2 | 7.2 | 3.8 |

| Tanshinone IIB | 5.2 | 9.1 | 11.9 | 7.8 |

| Cryptotanshinone | 2.1 | 6.5 | 7.9 | 4.2 |

| This compound (Hypothesized) | Similar to other tanshinones | Similar to other tanshinones | Similar to other tanshinones | Similar to other tanshinones |

Data for Tanshinone I, IIA, IIB, and Cryptotanshinone are derived from comparative in vitro studies. The values for this compound are hypothesized based on structural similarity to other tanshinones.

Hypothesized Mechanism of Action

The proposed mechanism of action for this compound in cardiovascular protection is centered on the inhibition of key pathological processes: inflammation, oxidative stress, and fibrosis. This hypothesis is formulated based on the known activities of structurally similar tanshinones and in silico molecular docking studies.

Anti-Inflammatory Effects

Chronic inflammation is a cornerstone of atherosclerosis and other cardiovascular diseases. Pro-inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, are central to this process. It is hypothesized that this compound, like other tanshinones, can inhibit the activation of the NF-κB pathway.

-

Inhibition of IκBα Phosphorylation: this compound may prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would sequester the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus.

-

Downregulation of Pro-inflammatory Genes: By inhibiting NF-κB nuclear translocation, this compound would suppress the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and adhesion molecules (e.g., VCAM-1, ICAM-1), thus attenuating the inflammatory cascade in the vasculature.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, plays a critical role in endothelial dysfunction and cardiovascular damage. The primary hypothesized antioxidant mechanism of this compound is the inhibition of NADPH oxidases (Nox), a major source of ROS in cardiovascular cells.

-

Inhibition of Nox Isozymes: Based on comparative data for other tanshinones, this compound is predicted to be an inhibitor of various Nox isozymes (Nox1, Nox2, Nox4, and Nox5). By binding to these enzymes, it would reduce the production of superoxide (O2•−) and hydrogen peroxide (H2O2).

-

Scavenging of Free Radicals: The quinone structure of this compound may also allow it to directly scavenge free radicals, further contributing to the reduction of oxidative stress.

Anti-Fibrotic Effects

Myocardial fibrosis, the excessive deposition of extracellular matrix proteins, leads to cardiac stiffness and dysfunction. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a key driver of fibrosis.

-

Inhibition of TGF-β/Smad Signaling: this compound is hypothesized to interfere with the TGF-β signaling cascade. This could occur through the inhibition of TGF-β receptor activation or the downstream phosphorylation of Smad2/3.

-

Modulation of MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38) are also involved in fibrotic processes. This compound may modulate the phosphorylation of these kinases, leading to a reduction in the expression of pro-fibrotic genes. Molecular docking studies have suggested a potential interaction between tanshinones and key proteins in these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for validating the hypothesized mechanism of action of this compound.

Isolation and Purification of this compound

-

Extraction: The dried and powdered roots of Salvia miltiorrhiza are extracted with 70% ethanol using ultrasonication for 30 minutes, repeated three times. The extracts are then combined and concentrated under reduced pressure.

-

Liquid-Liquid Partitioning: The concentrated extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which is rich in tanshinones, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column with a mobile phase of methanol and water to yield pure this compound.

In Vitro Anti-Inflammatory Assay: NF-κB Nuclear Translocation

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell growth medium.

-

Treatment: HUVECs are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.

-

Nuclear and Cytoplasmic Extraction: Nuclear and cytoplasmic extracts are prepared using a commercial extraction kit.

-

Western Blot Analysis: The levels of NF-κB p65 in the nuclear and cytoplasmic fractions are determined by Western blot analysis. GAPDH and Lamin B1 are used as loading controls for the cytoplasmic and nuclear fractions, respectively.

In Vitro Antioxidant Assay: NADPH Oxidase Activity

-

Membrane Preparation: Cell membranes are isolated from a suitable cell line (e.g., HEK293 cells overexpressing a specific Nox isoform).

-

Lucigenin-based Chemiluminescence Assay: NADPH oxidase activity is measured by detecting the superoxide-dependent chemiluminescence of lucigenin. The assay is performed in a reaction mixture containing cell membranes, NADPH as the substrate, and lucigenin.

-

Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.

In Vitro Anti-Fibrotic Assay: TGF-β-induced Fibroblast Activation

-

Cell Culture: Cardiac fibroblasts are isolated from neonatal rats and cultured in DMEM supplemented with 10% fetal bovine serum.

-

Treatment: Cardiac fibroblasts are pre-treated with this compound for 1 hour, followed by stimulation with TGF-β1 (10 ng/mL) for 24-48 hours.

-

Western Blot Analysis: The protein expression levels of α-smooth muscle actin (α-SMA) and collagen type I are determined by Western blot analysis.

-

Immunofluorescence Staining: The expression and localization of α-SMA are visualized by immunofluorescence staining.

Mandatory Visualizations

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Caption: Hypothesized antioxidant signaling pathway of this compound.

Caption: Hypothesized anti-fibrotic signaling pathway of this compound.

Conclusion and Future Directions

This compound, a constituent of the well-known medicinal plant Salvia miltiorrhiza, represents a promising but understudied molecule for cardiovascular drug development. The hypothesized mechanisms of action, centered on its potential anti-inflammatory, antioxidant, and anti-fibrotic properties, are based on the established activities of structurally related tanshinones and supportive in silico data.

To fully elucidate the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

In vitro validation: Conducting comprehensive in vitro experiments using isolated this compound to confirm its effects on inflammatory, oxidative, and fibrotic signaling pathways in relevant cardiovascular cell types.

-

In vivo efficacy: Evaluating the cardioprotective effects of this compound in established animal models of cardiovascular diseases, such as atherosclerosis, myocardial infarction, and cardiac hypertrophy.

-

Pharmacokinetics and safety: Determining the pharmacokinetic profile, bioavailability, and potential toxicity of this compound to assess its drug-like properties.

-

Target identification: Utilizing advanced techniques such as proteomics and transcriptomics to identify the direct molecular targets of this compound.

This technical guide provides a framework for the current understanding and future investigation of this compound. By stimulating further research into this specific tanshinone, we may unlock a novel therapeutic agent for the prevention and treatment of cardiovascular diseases.

Pharmacokinetic Profile of Danshen Bioactive Compounds: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

The herb Salvia miltiorrhiza, commonly known as Danshen, is a cornerstone of traditional Chinese medicine, particularly for the management of cardiovascular diseases. Its therapeutic effects are attributed to a rich array of bioactive compounds, primarily categorized into two classes: the lipophilic tanshinones and the hydrophilic salvianolic acids. Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of these key constituents is paramount for their development as modern therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics of the principal bioactive compounds isolated from Danshen.

I. Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of the major tanshinones (Cryptotanshinone, Tanshinone I, and Tanshinone IIA) and a key salvianolic acid (Sodium Danshensu) have been investigated in various preclinical models. The following tables summarize the key quantitative parameters, offering a comparative look at their bioavailability and disposition.

Table 1: Pharmacokinetic Parameters of Tanshinones in Healthy Volunteers after Oral Administration of Salvia miltiorrhiza Formulations[1]

| Compound | Formulation | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC0-∞ (ng·h/mL) | Relative Bioavailability Increase (GP vs. TD) |

| Cryptotanshinone | Traditional Decoction (TD) | 6.37 | 0.39 | 2.64 | - | 43.6 times |

| Granule Powder (GP) | 146.72 | 0.80 | 5.22 | - | ||

| Tanshinone I | Traditional Decoction (TD) | 0.21–4.80 | 0.5–6.0 | - | - | 123.7 times |

| Granule Powder (GP) | 1.84–32.5 | 0.8–39.0 | - | - | ||

| Tanshinone IIA | Traditional Decoction (TD) | - | - | 2–5 | - | 45.9 times |

| Granule Powder (GP) | - | - | Prolonged | - |

Data presented as mean values or ranges. AUC values varied considerably between individuals.

Table 2: Pharmacokinetic Parameters of Sodium Danshensu in Rats[2][3][4][5]

| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC0-t (µg·h/mL) | Absolute Bioavailability (%) |

| Intravenous (I.V.) | 15 mg/kg | - | - | 2.76 ± 0.72 | 12.67 ± 1.40 | - |

| 30 mg/kg | - | - | 3.00 ± 0.31 | 34.27 ± 2.49 | ||

| 60 mg/kg | - | - | 2.64 ± 0.44 | - | ||

| Oral (P.O.) | 180 mg/kg | - | - | - | - | 13.72 |

Data presented as mean ± standard deviation.

II. Experimental Protocols

The characterization of the pharmacokinetic profiles of Danshen's constituents relies on robust and validated experimental methodologies. Below are detailed protocols for the key experiments cited in the literature.

Protocol 1: Quantification of Tanshinones in Human Plasma

This protocol outlines the methodology used to assess the bioavailability of tanshinones from different formulations of Salvia miltiorrhiza in healthy volunteers[1].

-

Study Design: A randomized, open-label, two-period crossover study with a washout period.

-

Subjects: Healthy male and female volunteers.

-

Dosing: Oral administration of either a traditional decoction or a micronized granular powder of Salvia miltiorrhiza.

-

Sample Collection: Venous blood samples were collected at predetermined time points before and after administration.

-

Sample Preparation: Plasma was separated by centrifugation.

-

Analytical Method: Plasma concentrations of cryptotanshinone, tanshinone I, and tanshinone IIA were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2][3]

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, t1/2, and AUC.

Protocol 2: ADME Study of Sodium Danshensu in Rats

This protocol details the comprehensive in vivo study to determine the absorption, distribution, metabolism, and excretion of sodium danshensu in rats[4][5][6][7].

-

Animal Model: Sprague-Dawley rats.

-

Dosing:

-

Pharmacokinetics and Bioavailability: Intravenous administration at doses of 15, 30, and 60 mg/kg, and oral administration at 180 mg/kg.

-

Tissue Distribution, Metabolism, and Excretion: Intravenous administration at 30 mg/kg.

-

-

Sample Collection:

-

Pharmacokinetics: Blood samples were collected at various time points.

-

Tissue Distribution: Various tissues (kidney, lung, stomach, muscle, uterus, heart, etc.) were collected at specific time points post-administration.

-

Excretion: Urine, feces, and bile were collected over 96 hours.

-

-

Sample Preparation: Plasma was obtained by centrifugation. Tissues were homogenized.

-

Analytical Method: Concentrations of sodium danshensu in plasma, tissue homogenates, and excreta were quantified using a validated LC-MS/MS method.

-

Metabolite Identification: Metabolites in urine were identified using LC-MS/MS.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using appropriate software and models.

III. Visualizations

To further elucidate the experimental processes and the metabolic fate of these compounds, the following diagrams are provided.

References

- 1. Bioavailability and pharmacokinetic comparison of tanshinones between two formulations of Salvia miltiorrhiza in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academicjournals.org [academicjournals.org]

- 4. Preclinical Absorption, Distribution, Metabolism, and Excretion of Sodium Danshensu, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Preclinical Absorption, Distribution, Metabolism, and Excretion of Sodium Danshensu, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats [frontiersin.org]

- 6. Preclinical Absorption, Distribution, Metabolism, and Excretion of Sodium Danshensu, One of the Main Water-Soluble Ingredients in Salvia miltiorrhiza, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Toxicological Profile of Danshen and Its Derivatives: A Technical Guide

Disclaimer: This technical guide summarizes the available toxicological data for Danshen (Salvia miltiorrhiza) and its major derivatives, such as Danshensu and Danshen injection. It is important to note that no specific toxicological studies for a substance named "Danshenxinkun A" were identified in the public domain at the time of this review. Therefore, the information presented herein serves as a general overview of the safety profile of related and well-researched Danshen products and may not be directly applicable to "this compound." Researchers and drug development professionals are advised to conduct specific toxicological evaluations for any new Danshen-derived product.

Executive Summary

Danshen, the dried root of Salvia miltiorrhiza, is a traditional Chinese medicine widely used for the treatment of cardiovascular and cerebrovascular diseases.[1][2] This guide provides a comprehensive overview of the toxicological screening of various Danshen preparations, focusing on acute and sub-chronic toxicity studies. The available data from preclinical studies in animal models suggest a generally low toxicity profile for Danshen and its components. However, some adverse effects have been observed at high doses, highlighting the importance of proper dose determination and safety monitoring. This document is intended to be a resource for researchers, scientists, and drug development professionals engaged in the evaluation of Danshen-based therapeutics.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single high-dose administration.

Quantitative Data Summary

| Substance | Animal Model | Route of Administration | LD50 / Maximum Dose | Key Findings | Reference |

| Danshensu | Mice | Intravenous | 2356.33 mg/kg | Dose-dependent adverse effects on general behavior and mortality. NOAEL: 1835 mg/kg, LOAEL: 2000 mg/kg. | [3] |

| Danshensu | Rats | Intravenous | >1500 mg/kg | No signs of toxicity or mortality at the maximum practical dosage. | [3] |

| Danshen Injection | Rats | Intravenous | 32 g/kg (administered twice in one day) | Struggling at the moment of injection, but no mortality or other signs of toxicity over 14 days. | [4] |

| Depside Salt Injection from Danshen | Not Specified | Not Specified | 1.49 g/kg (95% CI: 1.29-1.72 g/kg) | Not specified in the abstract. | [5] |

LD50: Median lethal dose; NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level.

Experimental Protocols

Acute Toxicity Study of Danshensu in Mice

-

Test System: Mice.

-

Route of Administration: Intravenous.

-

Dose Levels: Multiple dose levels to determine the LD50.

-

Observation Period: Not specified, but typically 14 days for acute toxicity studies.

-

Parameters Observed: General behavior, signs of toxicity, and mortality.

-

Data Analysis: Calculation of the medial lethal dose (LD50).

Acute Toxicity Study of Danshen Injection in Rats

-

Test System: Sprague-Dawley rats (10 males and 10 females).

-

Route of Administration: Intravenous.

-

Dose Level: 32 g/kg body weight, administered twice in one day.

-

Observation Period: 14 days.

-

Parameters Observed: General behavior, adverse effects, and mortality.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of up to 90 days.

Quantitative Data Summary

| Substance | Animal Model | Route of Administration | Dose Levels | Duration | Key Findings | Reference |

| Danshensu | Rats | Intraperitoneal | 50, 150, 450 mg/kg/day | 90 days | No mortality or changes in body weight, food consumption, hematology, serum chemistry, organ weights, or pathology. Transient writhing was observed in the 450 mg/kg group. | [3] |

| Danshen Injection | Sprague-Dawley Rats | Intravenous | 0, 1.92, 5.76, 19.20 g/kg/day | 13 weeks | No mortality or adverse effects on food consumption. An effect on body weight gain was noted. A significant decrease in triglycerides and an increase in total bilirubin were considered treatment-related. Dose-dependent focal inflammation at the injection site. NOAEL: 5.76 g/kg bw/day. | [4] |

| Depside Salt Injection from Danshen | Beagle Dogs | Not Specified | <80 mg/kg and 320 mg/kg | Long-term | Doses less than 80 mg/kg were considered safe, while 320 mg/kg was toxic. | [5] |

NOAEL: No-Observed-Adverse-Effect Level.

Experimental Protocols

Sub-chronic Toxicity Study of Danshensu in Rats

-

Test System: Rats.

-

Route of Administration: Daily intraperitoneal injection.

-

Dose Levels: 50, 150, and 450 mg/kg.

-

Duration: 90 days.

-

Parameters Observed: Mortality, body weight, food consumption, hematological and serum chemistry parameters, organ weights, gross pathology, and histopathology.

Sub-chronic Toxicity Study of Danshen Injection in Rats

-

Test System: Sprague-Dawley rats (15 per group per sex).

-

Route of Administration: Intravenous.

-

Dose Levels: 0, 1.92, 5.76, and 19.20 g/kg per day.

-

Duration: 13 weeks, with a 2-week recovery period.

-

Parameters Observed: Mortality, clinical signs, body weight, food intake, hematology, biochemical parameters, organ weight, and histopathology (control and high-dose groups).

Safety Pharmacology and Other Toxicological Information

Post-marketing safety evaluations and other studies have provided additional insights into the safety profile of Danshen preparations. A study on a depside salt injection made from Danshen identified adverse drug reactions (ADRs) such as digestive disorders, drug-induced erythrocyte deformation, and mild hemolysis.[5] The most common ADRs reported through a spontaneous reporting system included headache, dizziness, flushing, and skin itching.[5] However, other studies indicated no irritative effects on local tissues or blood vessels, and no allergic reactions.[5]

Potential Mechanisms of Action and Toxicity

The therapeutic effects of Danshen are attributed to its active components, primarily tanshinones and phenolic acids like salvianolic acid B.[6] These compounds are known to modulate various signaling pathways. While these pathways are primarily associated with therapeutic effects, they could also be involved in potential toxicity at high concentrations.

Signaling Pathways Modulated by Danshen Components

Network pharmacology studies have suggested that the mechanisms of Danshen in treating various conditions are related to the modulation of specific signaling pathways. For instance, in the context of anemia, the Jak-STAT signaling pathway has been identified as a significant target.[7][8] For myelofibrosis, the JAK-STAT and TGF-β signaling pathways are implicated.[9]

The neuroprotective effects of phenolic acids in Danshen are believed to be mediated through the inhibition of caspase activation and upregulation of protective proteins like Bcl-2.[6]